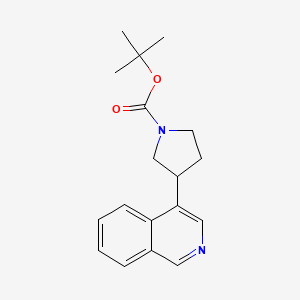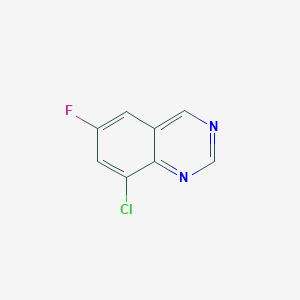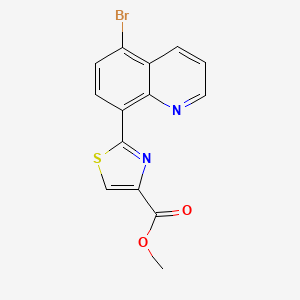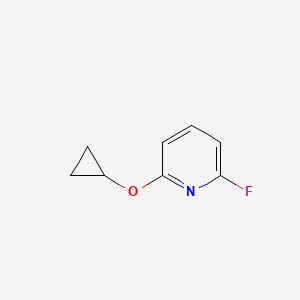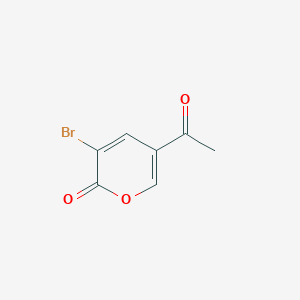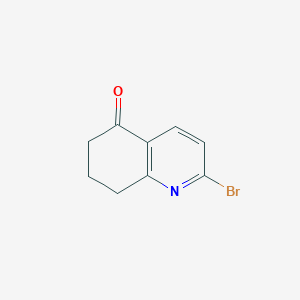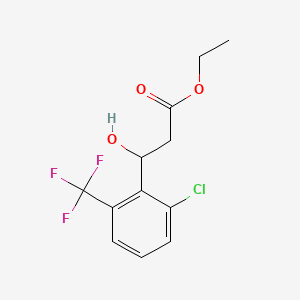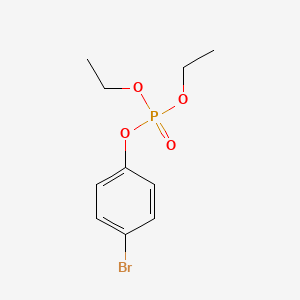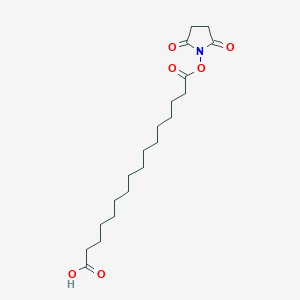![molecular formula C8H7BrN2 B15332263 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by a pyrrolopyridine core structure with a bromomethyl group attached to the second position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolo[2,3-b]pyridine as the starting material.
Bromomethylation Reaction: The pyrrolo[2,3-b]pyridine undergoes a bromomethylation reaction, where a bromomethyl group is introduced to the second position of the pyrrole ring. This reaction is often carried out using reagents such as bromomethyl methyl ether (BOM) or bromomethyl chloride (CH2BrCl) in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually performed under anhydrous conditions and at elevated temperatures to ensure the completion of the bromomethylation process.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Substitution: The bromomethyl group can be substituted with other functional groups, such as hydroxyl, amino, or thiol groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), and thiourea (SC(NH2)2) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Substitution Products: Hydroxylated, aminated, or thiolated derivatives.
Scientific Research Applications
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-(Fluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a fluoromethyl group.
2-(Iodomethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with an iodomethyl group.
Uniqueness: 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its bromomethyl group, which imparts different chemical reactivity compared to other halogenated analogs. This difference can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11) |
InChI Key |
OMCSNIMELBASSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)CBr)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


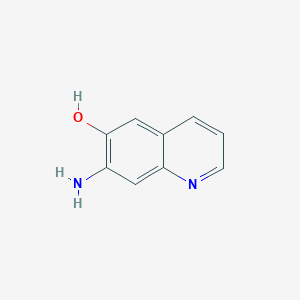
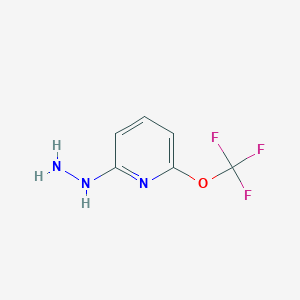

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
